molecular formula C8H6F4N2O B3039306 2-Fluoro-5-(trifluoromethyl)phenylurea CAS No. 1009068-29-4

2-Fluoro-5-(trifluoromethyl)phenylurea

Cat. No. B3039306
CAS RN: 1009068-29-4
M. Wt: 222.14 g/mol
InChI Key: AXIWSBMKUQLHRL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-Fluoro-5-(trifluoromethyl)phenylurea is characterized by a phenylurea backbone with a fluorine atom and a trifluoromethyl group attached. The linear formula is FC6H3(CF3)OH , and the molecular weight is 180.10 .


Physical And Chemical Properties Analysis

2-Fluoro-5-(trifluoromethyl)phenol, a related compound, is a clear colorless to orange liquid . It has a refractive index of n20/D 1.439 (lit.), a boiling point of 146 °C (lit.), and a density of 1.436 g/mL at 25 °C (lit.) .

Scientific Research Applications

Photoredox Catalysis in Organic Synthesis

Trifluoromethyl groups, like those in 2-Fluoro-5-(trifluoromethyl)phenylurea, are essential in pharmaceuticals and agrochemicals. Photoredox catalysis using visible light has emerged as a crucial tool in radical reactions, enabling efficient and selective radical fluoromethylation of carbon-carbon multiple bonds. This process is highly functional group compatible and regioselective, making it a significant advancement in synthetic organic chemistry (Koike & Akita, 2016).

Material Science: High Glass-Transition Temperature Polymers

The compound has applications in the development of high glass-transition temperature polymers. Novel arylene ether polymers synthesized using a Suzuki-coupling reaction with 2-trifluoromethyl-activated bisfluoro monomers have shown outstanding thermal stability and high Tg values. These polymers are organosoluble, offering potential applications in optical transparent materials (Huang et al., 2007).

Organic Light Emitting Diode (OLED) Applications

Fluoro derivatives of Ph2N-containing oligo(arylenevinylene), synthesized using fluoro substituents, have demonstrated high fluorescence quantum yields with broad wavelength emissions. These compounds, due to their energy level characteristics and emission properties, are highly promising for use in OLED devices (Li et al., 2007).

Antitumor Activity of Phenylurea Derivatives

Phenylureas bearing 5-fluoroindolin-2-one moiety, which include structures similar to 2-Fluoro-5-(trifluoromethyl)phenylurea, have been synthesized and evaluated for antitumor activities. These compounds have shown significant cytotoxicity against various human cancer cells, with some derivatives demonstrating promising potential as lead compounds for new anticancer drugs (Cai et al., 2020).

Fluorine Chemistry in Catalysis

The compound’s structural components have been studied in the context of organometallic fluorine chemistry. This field aims to develop new methods for selectively fluorinating organic compounds, which is crucial for creating pharmaceuticals and agrochemicals. Research in this area provides tools for the safe, catalytic introduction of fluorine and CF3 groups into aromatic rings, addressing the need for environmentally benign and cost-effective processes (Grushin, 2010).

Safety and Hazards

2-Fluoro-5-(trifluoromethyl)phenylurea may pose certain hazards. It’s considered harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

[2-fluoro-5-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4N2O/c9-5-2-1-4(8(10,11)12)3-6(5)14-7(13)15/h1-3H,(H3,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIWSBMKUQLHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-(trifluoromethyl)phenylurea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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